molecular formula C6H3ClFNO2 B2509853 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- CAS No. 1199243-95-2

2-Pyridinecarboxylic acid, 3-chloro-6-fluoro-

Cat. No.: B2509853
CAS No.: 1199243-95-2
M. Wt: 175.54
InChI Key: QRZBIPZNHBOIDN-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the second position, a chlorine atom at the third position, and a fluorine atom at the sixth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- typically involves the halogenation of pyridinecarboxylic acid derivatives. One common method is the chlorination and fluorination of 2-pyridinecarboxylic acid using appropriate halogenating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted pyridinecarboxylic acid derivatives.

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: In the study of enzyme inhibition and as a potential bioactive compound in drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid: Lacks the chlorine and fluorine substituents, making it less reactive in certain chemical reactions.

    3-Pyridinecarboxylic acid:

    4-Pyridinecarboxylic acid:

Uniqueness

2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- is unique due to the presence of both chlorine and fluorine substituents, which enhance its reactivity and potential for forming diverse chemical derivatives. These substituents also contribute to its distinct biological activities and applications in various research fields.

Properties

IUPAC Name

3-chloro-6-fluoropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZBIPZNHBOIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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